Cas no 1494527-05-7 ((2-methyl-4-propoxyphenyl)methanamine)

(2-Methyl-4-propoxyphenyl)methanamine is a substituted phenylmethanamine derivative characterized by its methyl and propoxy functional groups at the 2- and 4-positions of the benzene ring, respectively. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s amine functionality allows for further derivatization, enabling applications in the development of bioactive molecules or specialty chemicals. Its propoxy group enhances solubility in organic solvents, facilitating purification and handling. The compound is typically handled under controlled conditions due to its reactive amine group. Suitable for research-scale use, it offers versatility in synthetic pathways requiring aromatic amine precursors.
(2-methyl-4-propoxyphenyl)methanamine structure
1494527-05-7 structure
商品名:(2-methyl-4-propoxyphenyl)methanamine
CAS番号:1494527-05-7
MF:C11H17NO
メガワット:179.258783102036
CID:4602283
PubChem ID:75355831

(2-methyl-4-propoxyphenyl)methanamine 化学的及び物理的性質

名前と識別子

    • (2-methyl-4-propoxyphenyl)methanamine
    • インチ: 1S/C11H17NO/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7H,3,6,8,12H2,1-2H3
    • InChIKey: OGNCHXHDJGOEHL-UHFFFAOYSA-N
    • ほほえんだ: C1(CN)=CC=C(OCCC)C=C1C

計算された属性

  • せいみつぶんしりょう: 179.131
  • どういたいしつりょう: 179.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2A^2

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 290.6±25.0 °C at 760 mmHg
  • フラッシュポイント: 127.7±16.4 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

(2-methyl-4-propoxyphenyl)methanamine セキュリティ情報

(2-methyl-4-propoxyphenyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M325393-100mg
(2-Methyl-4-propoxyphenyl)methanamine
1494527-05-7
100mg
$ 295.00 2022-06-02
Enamine
EN300-175087-1.0g
(2-methyl-4-propoxyphenyl)methanamine
1494527-05-7 95%
1g
$800.0 2023-05-26
TRC
M325393-50mg
(2-Methyl-4-propoxyphenyl)methanamine
1494527-05-7
50mg
$ 185.00 2022-06-02
Aaron
AR01BDPY-2.5g
(2-methyl-4-propoxyphenyl)methanamine
1494527-05-7 95%
2.5g
$2181.00 2025-02-09
1PlusChem
1P01BDHM-100mg
(2-methyl-4-propoxyphenyl)methanamine
1494527-05-7 95%
100mg
$343.00 2025-03-19
A2B Chem LLC
AW09514-5g
(2-methyl-4-propoxyphenyl)methanamine
1494527-05-7 95%
5g
$2475.00 2024-04-20
A2B Chem LLC
AW09514-500mg
(2-methyl-4-propoxyphenyl)methanamine
1494527-05-7 95%
500mg
$692.00 2024-04-20
Enamine
EN300-175087-5.0g
(2-methyl-4-propoxyphenyl)methanamine
1494527-05-7 95%
5g
$2318.0 2023-05-26
Enamine
EN300-175087-10.0g
(2-methyl-4-propoxyphenyl)methanamine
1494527-05-7 95%
10g
$3438.0 2023-05-26
Enamine
EN300-175087-0.1g
(2-methyl-4-propoxyphenyl)methanamine
1494527-05-7 95%
0.1g
$277.0 2023-09-20

(2-methyl-4-propoxyphenyl)methanamine 関連文献

(2-methyl-4-propoxyphenyl)methanamineに関する追加情報

Introduction to (2-methyl-4-propoxyphenyl)methanamine and Its Significance in Modern Chemical Research

(2-methyl-4-propoxyphenyl)methanamine, with the CAS number 1494527-05-7, is a compound of considerable interest in the field of pharmaceutical chemistry and chemical biology. This molecule, featuring a phenyl ring substituted with a methyl group at the 2-position and a propoxy group at the 4-position, has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular research.

The structural motif of (2-methyl-4-propoxyphenyl)methanamine positions it as a promising candidate for further investigation in various chemical and biological contexts. The presence of both lipophilic and hydrophilic substituents on the aromatic ring suggests that this compound may exhibit a range of physicochemical properties, making it suitable for diverse applications, including as an intermediate in synthesizing more complex molecules or as a ligand in biochemical assays.

In recent years, there has been growing interest in phenyl derivatives due to their versatility and the wide array of biological activities they can exhibit. Specifically, compounds with propoxy substituents have shown potential in modulating enzyme activity and interacting with biological targets. For instance, research has indicated that propoxyphenyl derivatives can serve as scaffolds for developing novel therapeutic agents targeting neurological disorders, inflammation, and metabolic diseases.

The methyl group at the 2-position of the phenyl ring in (2-methyl-4-propoxyphenyl)methanamine further enhances its potential utility. This substitution can influence the compound's electronic properties, affecting its reactivity and interaction with biological molecules. The combination of these structural features makes this compound a valuable asset for chemists and biologists exploring new chemical entities.

Recent studies have highlighted the importance of understanding the molecular interactions of such compounds at a detailed level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating the structure-activity relationships (SAR) of phenyl derivatives. These methodologies have enabled researchers to gain insights into how modifications on the aromatic ring can alter the biological profile of molecules.

The role of computational chemistry has also become increasingly prominent in the study of compounds like (2-methyl-4-propoxyphenyl)methanamine. Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, allow researchers to predict the behavior of molecules before they are synthesized. This approach not only saves time and resources but also provides critical information about the compound's stability, solubility, and potential interactions with biological targets.

In drug discovery pipelines, intermediates like (2-methyl-4-propoxyphenyl)methanamine are often used to build more complex structures. The propoxy group, in particular, can serve as a handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility makes such intermediates indispensable in the quest for novel therapeutics.

The synthesis of (2-methyl-4-propoxyphenyl)methanamine presents an interesting challenge due to its structural complexity. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, advances in synthetic methodology have made it possible to access complex molecules more efficiently. For example, catalytic coupling reactions and palladium-mediated transformations have streamlined many synthetic pathways, reducing both cost and environmental impact.

The biological evaluation of (2-methyl-4-propoxyphenyl)methanamine is another critical aspect of its study. Researchers often employ high-throughput screening (HTS) techniques to assess its activity against a range of biological targets. These screens can identify potential lead compounds that show promise for further development into therapeutic agents. Additionally, structure-based drug design approaches leverage computational models to predict how modifications on the molecule might enhance its binding affinity or selectivity.

The potential applications of this compound extend beyond pharmaceuticals. In materials science, for instance, phenyl derivatives like (2-methyl-4-propoxyphenyl)methanamine can be used as building blocks for developing new polymers or functional materials. Their ability to form stable complexes with other molecules makes them useful in creating materials with tailored properties.

In conclusion, (2-methyl-4-propoxyphenyl)methanamine (CAS no. 1494527-05-7) represents a significant area of research with broad implications across multiple scientific disciplines. Its unique structural features make it a versatile intermediate for synthesizing complex molecules and a promising candidate for developing new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in advancing chemical biology and drug discovery.

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